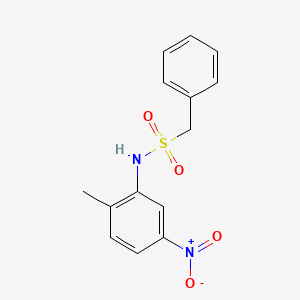
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a sulfonamide derivative that belongs to the family of nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can inhibit the growth of bacterial and fungal pathogens. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also stable under normal laboratory conditions. However, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide. One potential application is the development of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide and its potential applications in medicine. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may also have potential applications in agriculture and environmental science, and further research is needed to explore these possibilities.
Métodos De Síntesis
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized by the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid with a melting point of 191-193°C.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer properties. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been investigated for its ability to control fungal and bacterial plant diseases. In environmental science, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential use in the degradation of organic pollutants.
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-8-13(16(17)18)9-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDSCXBIOKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

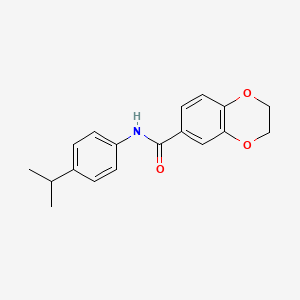
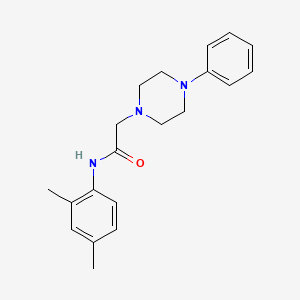

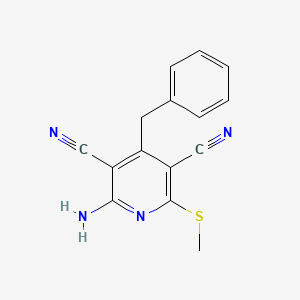
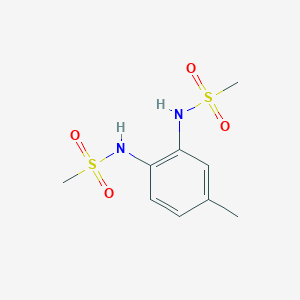
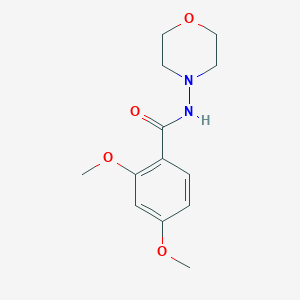
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
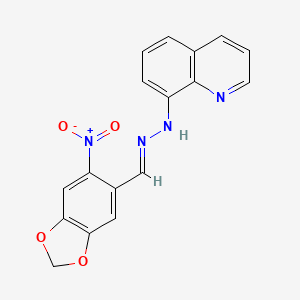
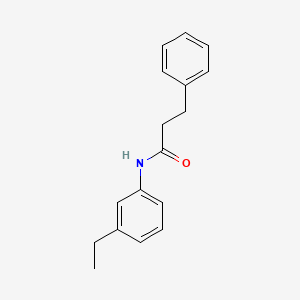
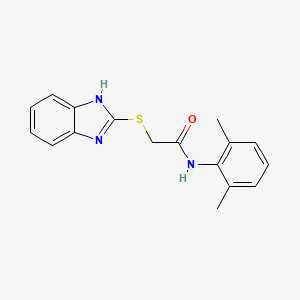

![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
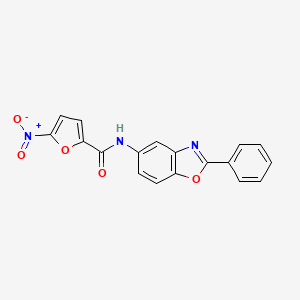
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)